Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.
Aloxistatin
CAS No.: 88321-09-9
VCID: VC0518084
Molecular Formula: C17H30N2O5
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Aloxistatin, also known as loxistatin or E-64d, is a synthetic compound that acts as an irreversible cysteine protease inhibitor. It is a derivative of E-64, a natural product obtained from fungi. Aloxistatin has been studied for its potential therapeutic applications in various diseases, including muscular dystrophy, neurodegenerative disorders, and more recently, viral infections such as COVID-19. Mechanism of ActionAloxistatin is an irreversible inhibitor of cysteine proteases, including cathepsin B and calpains 1 and 2 . By covalently binding to the active site of these enzymes, it prevents their proteolytic activity. This mechanism is significant in diseases where cysteine proteases play a pathogenic role. COVID-19 and Viral InfectionsRecent studies have highlighted aloxistatin's antiviral properties, particularly against SARS-CoV-2. It inhibits cathepsin L, which is involved in viral entry into cells, reducing viral replication by approximately 92% in laboratory experiments . This has led to interest in repurposing aloxistatin for COVID-19 treatment. Anti-Glomerular Basement Membrane DiseaseAloxistatin has shown promise in experimental models of anti-glomerular basement membrane disease by reducing kidney injury and immune cell infiltration . Research FindingsClinical Trials and DevelopmentAloxistatin has undergone clinical testing for various conditions but has not yet been approved for any. Recent efforts include a phase-I inhalation trial for COVID-19 treatment in Germany . |
---|---|
CAS No. | 88321-09-9 |
Product Name | Aloxistatin |
Molecular Formula | C17H30N2O5 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Standard InChI | InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 |
Standard InChIKey | SRVFFFJZQVENJC-IHRRRGAJSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C |
SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Canonical SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester aloxistatin E64d inhibitor EP 453 EP-453 epoxysuccinyl-leucylamide(3-methyl)butane ethyl ester ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate ethyl 3-(3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl)-2-oxiranecarboxylate ethyl epoxysuccinyl-leucylamido-3-methylbutane loxistatin loxistatin, (2S-(2alpha,3beta(R*)))-isomer protease inhibitor E64d |
Reference | 1: Ni H, Ren SY, Zhang LL, Sun Q, Tian T, Feng X. Expression profiles of hippocampal regenerative sprouting-related genes and their regulation by E-64d in a developmental rat model of penicillin-induced recurrent epilepticus. Toxicol Lett. 2013 Feb 27;217(2):162-9. doi: 10.1016/j.toxlet.2012.12.010. Epub 2012 Dec 21. PubMed PMID: 23266720. 2: Oh-ye Y, Inoue Y, Moriyasu Y. Detecting autophagy in Arabidopsis roots by membrane-permeable cysteine protease inhibitor E-64d and endocytosis tracer FM4-64. Plant Signal Behav. 2011 Dec;6(12):1946-9. PubMed PMID: 22105025; PubMed Central PMCID: PMC3337184. 3: Chen Z, Yao K, Xu W, Wu R. [Inhibition of calpain expression by E-64d in the rat retina subjected to ischemia/reperfusion injury]. Mol Biol (Mosk). 2008 Mar-Apr;42(2):258-64. Russian. PubMed PMID: 18610834. 4: Otani T. Cysteine protease inhibitor, E-64d, prevents in vitro cerulein- induced trypsinogen activation. Gastroenterology. 1998 Sep;115(3):802. PubMed PMID: 9742009. 5: McGowan EB, Becker E, Detwiler TC. Inhibition of calpain in intact platelets by the thiol protease inhibitor E-64d. Biochem Biophys Res Commun. 1989 Jan 31;158(2):432-5. PubMed PMID: 2537073. |
PubChem Compound | 65663 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume